molecular formula C11H18O2 B8722986 3,5,5-Trimethylcyclohex-3-en-1-yl acetate CAS No. 22463-33-8

3,5,5-Trimethylcyclohex-3-en-1-yl acetate

Cat. No. B8722986
M. Wt: 182.26 g/mol
InChI Key: FLGZVJXOBCBSMH-UHFFFAOYSA-N
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Patent
US04029106

Procedure details

Prepared by reduction by means of sodium borohydride in methanol of β-isophorone [obtained according to J. Am. Chem. Soc., 63, 2308 (1941)] and subsequent acetylation of the obtained 3,5,5-trimethyl-cyclohex-3-en-1-ol by means of acetic anhydride in the presence of sodium acetate at 50° C. during 20 hours.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
3,5,5-trimethyl-cyclohex-3-en-1-ol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[BH4-].[Na+].[CH3:3][C:4]1[CH2:10][C:8](=[O:9])[CH2:7][C:6]([CH3:12])([CH3:11])[CH:5]=1.CC1[CH2:15][CH:16]([OH:22])CC(C)(C)C=1.C(OC(=O)C)(=O)C.C([O-])(=O)C.[Na+]>CO>[C:16]([O:9][CH:8]1[CH2:7][C:6]([CH3:12])([CH3:11])[CH:5]=[C:4]([CH3:3])[CH2:10]1)(=[O:22])[CH3:15] |f:0.1,5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=CC(CC(=O)C1)(C)C
Name
3,5,5-trimethyl-cyclohex-3-en-1-ol
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1CC(CC(C1)(C)C)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C(C)(=O)OC1CC(=CC(C1)(C)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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